Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

3-Fluoro-4-nitrophenylboronic acid pinacol ester is a stable boronic ester derivative used as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances stability, reducing susceptibility to protodeboronation and improving handling under ambient conditions. The electron-withdrawing nitro and fluoro substituents on the phenyl ring influence reactivity, making it valuable for constructing complex aromatic systems. This compound is particularly useful in pharmaceutical and materials science research, where controlled functionalization is required. Its crystalline solid form ensures consistent purity and ease of storage. The product is typically characterized by NMR and HPLC for quality assurance.
3-Fluoro-4-nitrophenylboronic acid, pinacol ester structure
939968-60-2 structure
Product name:3-Fluoro-4-nitrophenylboronic acid, pinacol ester
CAS No:939968-60-2
MF:C12H15BFNO4
MW:267.061207056046
MDL:MFCD12026073
CID:857382
PubChem ID:46739531

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
    • 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • B-4965
    • 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 939968-60-2
    • SY025524
    • Z1258930123
    • MOKWUYKZXFBLKR-UHFFFAOYSA-N
    • 3-Fluoro-4-nitrophenylboronic acid pinacol ester
    • EN300-1716820
    • AKOS022173348
    • SCHEMBL59736
    • MFCD12026073
    • DTXSID20675133
    • 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
    • 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
    • BS-29795
    • 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
    • MDL: MFCD12026073
    • Inchi: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
    • InChI Key: MOKWUYKZXFBLKR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O

Computed Properties

  • Exact Mass: 267.10800
  • Monoisotopic Mass: 267.1078163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • PSA: 64.28000
  • LogP: 2.55630

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F594978-250mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2
250mg
$167.00 2023-05-18
Enamine
EN300-1716820-1.0g
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
1.0g
$280.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-310835A-1g
3-Fluoro-4-nitrophenylboronic acid, pinacol ester,
939968-60-2
1g
¥4513.00 2023-09-05
Enamine
EN300-1716820-0.25g
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
0.25g
$139.0 2023-09-20
TRC
F594978-50mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2
50mg
$69.00 2023-05-18
Alichem
A019120014-1g
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
1g
$475.20 2023-08-31
TRC
F594978-25mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2
25mg
$64.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F188434-5g
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2 96%
5g
¥3548.90 2023-09-02
eNovation Chemicals LLC
Y1106703-5g
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
5g
$930 2024-07-23
SHENG KE LU SI SHENG WU JI SHU
sc-310835-250 mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester,
939968-60-2
250MG
¥2,219.00 2023-07-11

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C
Reference
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, Korea, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 100 °C; 100 °C → rt
Reference
Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ;  4 h, rt
Reference
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  1 h, rt → 100 °C
Reference
Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
FGFR2 inhibitor, preparation method, and pharmaceutical application
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 90 °C
Reference
Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  Palladium chloride Solvents: Dichloromethane ,  1,2-Dimethoxyethane ;  14 h, 100 °C
Reference
Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of urea compounds as STING inhibitor
, China, , ,

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Related Literature

Additional information on 3-Fluoro-4-nitrophenylboronic acid, pinacol ester

3-Fluoro-4-nitrophenylboronic acid, pinacol ester (CAS No. 939968-60-2): A Key Intermediate in Modern Pharmaceutical Synthesis

The compound 3-Fluoro-4-nitrophenylboronic acid, pinacol ester, identified by the CAS number 939968-60-2, represents a vital intermediate in the realm of pharmaceutical synthesis. Its unique structural properties, characterized by the presence of both a fluorine substituent and a nitro group on a phenyl ring, coupled with a boronic acid pinacol ester moiety, make it an exceptionally versatile building block for the development of novel therapeutic agents.

In recent years, the demand for advanced intermediates like 3-Fluoro-4-nitrophenylboronic acid, pinacol ester has surged due to their applications in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. These reactions are fundamental in constructing complex organic molecules, enabling the synthesis of biaryl compounds that are prevalent in many modern drugs. The boronic acid pinacol ester functionality not only enhances stability during storage and handling but also facilitates smooth reaction conditions under palladium catalysis.

The significance of fluorine-containing compounds in medicinal chemistry cannot be overstated. The fluorine atom at the 3-position of the phenyl ring in 3-Fluoro-4-nitrophenylboronic acid, pinacol ester imparts metabolic stability and can influence pharmacokinetic properties, making it an attractive moiety for drug design. Additionally, the nitro group at the 4-position can serve as a handle for further functionalization, allowing chemists to tailor the compound's properties as needed.

Recent advancements in the field have highlighted the utility of this compound in the development of targeted therapies. For instance, researchers have leveraged its reactivity to synthesize novel inhibitors of kinases and other enzymes implicated in diseases such as cancer. The ability to introduce fluorinated aryl groups into these inhibitors has been shown to enhance binding affinity and selectivity, leading to more effective treatments.

The pinacol ester form of the boronic acid is particularly noteworthy for its compatibility with various reaction conditions. Unlike free boronic acids, which can be sensitive to moisture and air, the pinacol ester version provides greater stability, making it easier to handle and store. This stability is crucial for industrial-scale synthesis and ensures that researchers can maintain high yields and purity throughout the synthetic process.

In addition to its pharmaceutical applications, 3-Fluoro-4-nitrophenylboronic acid, pinacol ester has found utility in materials science. The unique electronic properties conferred by the fluorine and nitro substituents make it a candidate for use in organic electronics and optoelectronic materials. These applications are particularly relevant in the development of next-generation semiconductors and light-emitting diodes (LEDs), where precise control over molecular structure is essential.

The synthesis of 3-Fluoro-4-nitrophenylboronic acid, pinacol ester typically involves multi-step processes that require careful optimization. Key steps often include halogenation of a precursor phenyl compound followed by nitration and subsequent conversion to the boronic acid derivative via lithiation-borylation or direct borylation methods. The choice of synthetic route can significantly impact yield and purity, underscoring the importance of meticulous planning and execution.

Ongoing research continues to explore new methodologies for synthesizing this compound more efficiently. For example, recent studies have focused on developing catalytic systems that can facilitate borylation under milder conditions or even directly from aryl halides without requiring pre-functionalization steps. Such innovations not only streamline the synthetic process but also reduce waste generation, aligning with green chemistry principles.

The versatility of 3-Fluoro-4-nitrophenylboronic acid, pinacol ester extends beyond its role as an intermediate; it also serves as a scaffold for exploring structure-activity relationships (SARs). By modifying its core structure or introducing additional functional groups, chemists can generate libraries of compounds with varying biological activities. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for further development.

In conclusion, 3-Fluoro-4-nitrophenylboronic acid, pinacol ester (CAS No. 939968-60-2) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features enable diverse applications across multiple disciplines, from drug development to materials science. As research progresses and new synthetic methodologies emerge, this compound will undoubtedly continue to play a pivotal role in advancing scientific discovery and innovation.

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(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester
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Purity:99%
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